molecular formula C23H48N2O6 B12667468 N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide CAS No. 93840-73-4

N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide

Cat. No.: B12667468
CAS No.: 93840-73-4
M. Wt: 448.6 g/mol
InChI Key: UAVRZMKKFUTHLG-YUMYIRISSA-N
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Description

N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide is a compound that belongs to the class of gluconamides It is characterized by the presence of a long tetradecyl chain and an aminopropyl group attached to the gluconamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide typically involves the reaction of D-gluconic acid with tetradecylamine and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, amidation, and purification to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability to meet the demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminopropyl and tetradecyl groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with biological membranes, proteins, and enzymes, leading to various biological effects. The long tetradecyl chain enhances the compound’s ability to integrate into lipid bilayers, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminopropyl)-N-dodecyl-D-gluconamide: Similar structure with a shorter dodecyl chain.

    N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide: Similar structure with a longer hexadecyl chain.

    N-(3-Aminopropyl)-N-octadecyl-D-gluconamide: Similar structure with an even longer octadecyl chain.

Uniqueness

N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its solubility and interaction with biological membranes, making it a versatile compound for various applications.

Properties

CAS No.

93840-73-4

Molecular Formula

C23H48N2O6

Molecular Weight

448.6 g/mol

IUPAC Name

(2R,3S,4R,5R)-N-(3-aminopropyl)-2,3,4,5,6-pentahydroxy-N-tetradecylhexanamide

InChI

InChI=1S/C23H48N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(17-14-15-24)23(31)22(30)21(29)20(28)19(27)18-26/h19-22,26-30H,2-18,24H2,1H3/t19-,20-,21+,22-/m1/s1

InChI Key

UAVRZMKKFUTHLG-YUMYIRISSA-N

Isomeric SMILES

CCCCCCCCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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